Selenomethionine (Se-methylselenocysteine) is a naturally occurring amino acid analog of methionine, where the sulfur atom is replaced by selenium. [, , , ] It is a major form of organic selenium found in plants grown on selenium-rich soils and is also a constituent of selenium-enriched yeast. [, , , ] Selenomethionine plays a crucial role in scientific research due to its unique properties and applications in various fields, including nutrition, biochemistry, and structural biology. [, , , , , , ]
L-selenomethionine is predominantly found in selenium-rich foods such as Brazil nuts, garlic, and some grains. It can also be synthesized through microbial fermentation or chemical methods. Certain bacteria and fungi are known to produce L-selenomethionine when grown in selenium-enriched media, making them valuable sources for extraction.
L-selenomethionine belongs to the class of selenium-containing amino acids. It is categorized under non-standard amino acids due to its unique incorporation of selenium instead of sulfur. This classification highlights its distinct biochemical roles compared to standard amino acids.
The synthesis of L-selenomethionine can be achieved through various methods:
The enzymatic method leverages the specificity of aminoacylase enzymes to selectively deacetylate DL-selenomethionine, resulting in the desired L-isomer. The chemical synthesis involves precise control over reaction conditions to optimize yield and purity.
L-selenomethionine has a molecular formula of C_5H_11N_1O_2Se, with a molecular weight of approximately 196.17 g/mol. The structure features a selenol group (-SeH) replacing the thiol group (-SH) found in methionine.
L-selenomethionine participates in various biochemical reactions:
The conversion processes often involve complex enzymatic pathways that highlight the role of L-selenomethionine in selenium metabolism and its potential recycling within biological systems.
L-selenomethionine functions primarily through its incorporation into proteins and enzymes, where it exerts antioxidant effects by scavenging free radicals. It also plays a critical role in the synthesis of selenoproteins, which are essential for various physiological functions including thyroid hormone metabolism and immune response.
Research indicates that the metabolism of L-selenomethionine leads to the formation of selenohomocysteine, which can subsequently be converted back into L-selenomethionine, demonstrating a recycling mechanism that enhances selenium bioavailability .
Relevant analyses have shown that L-selenomethionine exhibits antioxidant properties due to its ability to donate electrons and stabilize reactive oxygen species .
L-selenomethionine has several scientific uses:
L-Selenomethionine (SeMet) is the selenium (Se)-analog of the sulfur-containing amino acid methionine, where selenium replaces sulfur in its molecular structure. This substitution confers unique biochemical properties that underpin SeMet’s dual role in biology: as a building block in general protein synthesis and as a critical precursor for the synthesis of selenocysteine (Sec), the 21st genetically encoded amino acid. Unlike inorganic selenium forms (e.g., selenite, selenate), SeMet enters the methionine metabolic pathway, enabling its non-specific incorporation into proteins or conversion into Sec via trans-selenation pathways. This versatility positions SeMet at the nexus of selenium distribution, redox homeostasis, and evolutionary adaptation across biological systems [1] [6].
The history of selenium in biology begins with its identification in 1817 by Swedish chemist Jöns Jacob Berzelius, who named it after "Selene," the Greek goddess of the moon [4]. For over a century, selenium was primarily regarded as a toxic element. Marco Polo’s accounts of hoof necrosis in pack animals grazing on selenium-accumulating plants in 13th-century China, and similar observations in livestock in the 19th-century U.S. Great Plains, cemented its reputation as a biological hazard [4].
A paradigm shift occurred in 1957, when Schwarz and Foltz demonstrated that selenium deficiency caused liver necrosis in rats, revealing its essentiality in mammalian nutrition [4] [9]. This discovery spurred investigations into selenium’s biochemical forms. By the 1970s, rotational spectroscopy and radiolabeling studies identified SeMet as the dominant organic selenium species in plants and yeast. Its structure—(2S)-2-amino-4-(methylselanyl)butanoic acid—was confirmed through X-ray crystallography and nuclear magnetic resonance (NMR), highlighting the isosteric replacement of sulfur with selenium in methionine’s side chain. This substitution slightly elongates the C–Se bond (1.98 Å vs. C–S at 1.82 Å) and reduces bond energy (Se–C: 244 kJ/mol vs. S–C: 272 kJ/mol), enhancing its reactivity in redox transitions [5] [6].
Early biochemical studies revealed two key traits:
Table 1: Key Milestones in L-Selenomethionine Research
Year | Discovery | Significance |
---|---|---|
1817 | Elemental selenium identified by Berzelius | Initial recognition as a distinct element |
1957 | Selenium prevents liver necrosis (Schwarz & Foltz) | Establishment as an essential nutrient |
1970s | SeMet structure confirmed | Distinction from inorganic Se forms |
1980s | SeMet → Sec conversion pathway elucidated | Link to selenoprotein biosynthesis |
1990s | SeMet as a source for Se in crystallography | Tool for protein structure determination (SAD/MAD) |
Selenoproteins represent an evolutionary innovation where selenium’s superior redox properties are harnessed in enzymes critical for survival. SeMet serves as the primary selenium donor for Sec synthesis in organisms ranging from archaea to mammals. The evolutionary trajectory of selenium utilization reveals:
The genetic machinery for Sec insertion—including the SECIS element (mRNA stem-loop directing UGA recoding) and SBP2 (SECIS-binding protein)—is conserved in vertebrates, underscoring SeMet’s irreplaceable role in selenoprotein expression. Humans possess 25 selenoproteins (e.g., GPx, TrxR, deiodinases), all dependent on dietary SeMet or its metabolites for Sec biosynthesis [4] [7].
Table 2: Evolutionary Distribution of Selenium Utilization
Organism Group | SeMet Utilization | Selenoproteins Present? | Adaptive Notes |
---|---|---|---|
Archaea | Direct incorporation or Sec synthesis | Yes | High-Se environments enhance fitness |
Bacteria | Major Sec precursor | Yes (varies) | Pathogens use selenoproteins for virulence |
Fungi/Yeast | Accumulation; no Sec synthesis | No | Se stored as SeMet for antioxidant roles |
Higher Plants | Accumulation; methyl-SeMet production | No | Detoxification via volatilization |
Insects | Lost Sec synthesis | No (Cys substitutes) | Adaptation to low-Se niches |
Fish/Mammals | Essential for selenoprotein biosynthesis | Yes (24–25 genes) | Brain/testis prioritize Se distribution |
SeMet’s most profound impact lies in its contribution to cellular redox buffering via selenoprotein synthesis. The conversion of SeMet to Sec enables the incorporation of selenium into the catalytic sites of oxidoreductases, leveraging selenium’s physicochemical advantages:
Key selenoproteins dependent on SeMet-derived Sec include:
Table 3: Redox Enzymes Dependent on L-Selenomethionine-Derived Selenium
Selenoprotein | Redox Reaction Catalyzed | Catalytic Advantage of Sec vs. Cys |
---|---|---|
GPx4 | 2GSH + ROOH → GSSG + ROH + H₂O | 1000-fold ↑ kₐₐₜ for phospholipid hydroperoxides |
TrxR1 | NADPH + H⁺ + Trx-(S)₂ → NADP⁺ + Trx-(SH)₂ | Resists overoxidation; broad substrate range |
MsrB1 | R-Met-S=O + Thioredoxinₛₕ → R-Met + Thioredoxinₛₛ | 100-fold ↑ repair rate for methionine sulfoxide |
SELENOP | ROOH + 2R'SH → ROH + R'S-SR' + H₂O | Multi-functional: Se transport + peroxidase activity |
SeMet also directly influences redox signaling:
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